

### Systematic Review and Meta-Analysis of Empagliflozin Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Atigliflozin |           |
| Cat. No.:            | B1667672     | Get Quote |

Disclaimer: Initial searches for "**Atigliflozin**" did not yield any results for a drug with this name that has undergone clinical trials. The suffix "-gliflozin" is characteristic of the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor class of drugs. Therefore, this guide provides a systematic review and meta-analysis of a prominent SGLT2 inhibitor, Empagliflozin, as a representative example to fulfill the user's request for a comparative guide on this class of therapeutics.

This guide offers an objective comparison of Empagliflozin's performance with other alternatives, supported by experimental data from major clinical trials. It is intended for researchers, scientists, and drug development professionals.

### **Quantitative Data Summary**

The following tables summarize key efficacy and safety data for Empagliflozin in comparison to placebo and other SGLT2 inhibitors.

## Table 1: Key Efficacy Outcomes of SGLT2 Inhibitors in Major Clinical Trials



| Outcome                              | Empagliflozin<br>(EMPA-REG<br>OUTCOME)[1][2]                 | Canagliflozin<br>(CANVAS Program)<br>[3]                | Dapagliflozin<br>(DECLARE-TIMI 58)                           |
|--------------------------------------|--------------------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------|
| Primary Composite Endpoint (MACE)    | 10.5% vs. 12.1% with placebo; HR 0.86 (95% CI 0.74-0.99)[2]  | HR 0.86 (95% CI<br>0.75-0.97) vs.<br>placebo[3]         | 8.8% vs. 9.4% with<br>placebo; HR 0.93<br>(95% CI 0.84-1.03) |
| Cardiovascular Death                 | 3.7% vs. 5.9% with placebo; p < 0.001                        | Not significantly reduced                               | Not significantly reduced                                    |
| Hospitalization for<br>Heart Failure | Reduced by 35%                                               | Reduced by 33%                                          | Reduced by 27%                                               |
| All-Cause Mortality                  | 5.7% vs. 8.3% with<br>placebo; HR 0.68<br>(95% CI 0.57-0.82) | Reduced by 13%                                          | 6.2% vs. 6.6% with<br>placebo; HR 0.93<br>(95% CI 0.82-1.04) |
| Progression of Nephropathy           | Reduced by 39%                                               | Reduced risk of<br>sustained loss of<br>kidney function | 4.3% vs. 5.6% with placebo; HR 0.76 (95% CI 0.67-0.87)       |

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio; CI = Confidence Interval.

# **Table 2: Glycemic Control and Safety Profile of Empagliflozin**



| Parameter                                 | Empagliflozin (10 mg and<br>25 mg) | Placebo |
|-------------------------------------------|------------------------------------|---------|
| Change in HbA1c from<br>Baseline          | -0.59% to -0.82%                   | -       |
| Change in Body Weight from Baseline       | -2.1 to -2.5 kg                    | -       |
| Change in Systolic Blood<br>Pressure      | -2.9 to -5.2 mmHg                  | -       |
| Hypoglycemia (with insulin/secretagogues) | Increased risk                     | -       |
| Genital Mycotic Infections                | Higher rate than placebo           | -       |

### **Experimental Protocols**

Detailed methodologies for key experiments cited in the major clinical trials are provided below.

### **EMPA-REG OUTCOME Trial (Empagliflozin)**

- Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with type 2 diabetes and established cardiovascular disease.
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
   or placebo, in addition to standard of care.
- Primary Outcome: A composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.
- Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.



#### **CANVAS Program (Canagliflozin)**

- Objective: To evaluate the cardiovascular efficacy and safety of canagliflozin in patients with type 2 diabetes and high cardiovascular risk.
- Study Design: An integrated analysis of two multicenter, double-blind, randomized, placebocontrolled trials (CANVAS and CANVAS-R).
- Participants: Patients with type 2 diabetes with a history of symptomatic atherosclerotic cardiovascular disease or those aged ≥50 years with at least two risk factors for cardiovascular disease.
- Intervention: Participants were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo.
- Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

#### **DECLARE-TIMI 58 Trial (Dapagliflozin)**

- Objective: To evaluate the cardiovascular outcomes of dapagliflozin in patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with type 2 diabetes with established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease.
- Intervention: Patients were randomized to receive dapagliflozin (10 mg once daily) or placebo.
- Primary Efficacy Outcomes: A composite of major adverse cardiovascular events and a composite of cardiovascular death or hospitalization for heart failure.

# Visualizations Signaling Pathway of SGLT2 Inhibitors





Click to download full resolution via product page

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

## Experimental Workflow of a Phase III Cardiovascular Outcome Trial





Click to download full resolution via product page

Caption: A typical workflow for a Phase III cardiovascular outcome clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 3. Effects of canagliflozin compared with placebo on major adverse cardiovascular and kidney events in patient groups with different baseline levels of HbA1c, disease duration and treatment intensity: results from the CANVAS Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Systematic Review and Meta-Analysis of Empagliflozin Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667672#a-systematic-review-and-meta-analysis-of-atigliflozin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com